N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium
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Overview
Description
N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium is a chemical compound with the molecular formula C17H23BrN2O3 It is known for its unique structure, which includes a nitrophenyl group attached to an ethanaminium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium typically involves the reaction of N,N-diethylethanamine with 4-nitrobenzyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure consistent product quality. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted ethanaminium compounds depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethanaminium core can interact with biological macromolecules. These interactions can lead to various biochemical effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-[(3-nitrophenyl)methyl]ethanaminium
- N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium
- N,N-Diethyl-N-[(4-nitrophenyl)ethyl]ethanaminium
Uniqueness
N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium is unique due to its specific nitrophenyl substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications .
Properties
CAS No. |
88072-67-7 |
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Molecular Formula |
C13H21N2O2+ |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
triethyl-[(4-nitrophenyl)methyl]azanium |
InChI |
InChI=1S/C13H21N2O2/c1-4-15(5-2,6-3)11-12-7-9-13(10-8-12)14(16)17/h7-10H,4-6,11H2,1-3H3/q+1 |
InChI Key |
JEEVKSRRRJVMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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